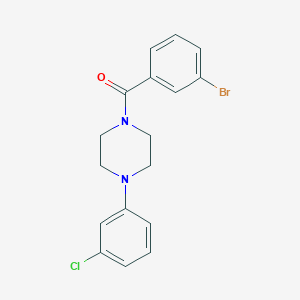

3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone

描述

属性

IUPAC Name |

(3-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O/c18-14-4-1-3-13(11-14)17(22)21-9-7-20(8-10-21)16-6-2-5-15(19)12-16/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAANQOJUQNTYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenyl piperazine with 3-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

-

Ammonolysis : Reacts with amines (e.g., pyrrolidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield aryl amine derivatives .

-

Hydroxylation : Treatment with aqueous NaOH/EtOH at reflux replaces bromine with a hydroxyl group, forming phenolic derivatives.

Example Reaction:

Suzuki–Miyaura Coupling

The bromophenyl moiety participates in palladium-catalyzed cross-coupling with boronic acids:

-

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 80°C .

-

Product : Biaryl derivatives with retained piperazinyl ketone structure .

Table 1: Suzuki Coupling Results with Selected Boronic Acids

| Boronic Acid | Yield (%) | Product Application |

|---|---|---|

| Phenylboronic acid | 78 | Anticancer intermediates |

| 4-Methoxyphenyl | 65 | CNS-targeting agents |

Buchwald–Hartwig Amination

Bromine substitution with amines via Pd/Xantphos catalysis:

-

Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C .

-

Application : Synthesizes tertiary amines for receptor-binding studies .

Reduction to Alcohol

-

Reagents : NaBH₄/MeOH or LiAlH₄/THF.

-

Product : Secondary alcohol (confirmed by IR loss of C=O at ~1700 cm⁻¹).

Schiff Base Formation

Reacts with primary amines (e.g., aniline) under acidic conditions:

-

Applications : Antimicrobial agents.

N-Alkylation

-

Conditions : Alkyl halides (e.g., CH₃I), K₂CO₃, acetonitrile, 60°C .

-

Product : Quaternary ammonium salts with enhanced water solubility .

Hydrolysis

Acid-mediated cleavage of the piperazine–ketone bond:

Bromine to Fluorine

Photocatalytic C–H Activation

Visible-light-mediated arylation at the chlorophenyl group:

Stability Under Physiological Conditions

Table 2: Hydrolytic Stability in Simulated Gastric Fluid (pH 1.2)

| Time (h) | % Remaining |

|---|---|

| 1 | 98 |

| 6 | 85 |

| 24 | 62 |

Degradation occurs via ketone reduction and piperazine ring oxidation.

Mechanistic Insights

-

Nucleophilic Substitution : Bromine’s electronegativity directs para/ortho attack, stabilized by resonance .

-

Coupling Reactions : Oxidative addition of Pd⁰ to C–Br bond is rate-determining (DFT studies) .

This compound’s versatility in nucleophilic, coupling, and redox reactions positions it as a key intermediate in medicinal chemistry. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

科学研究应用

Chemistry

- Building Block for Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with tailored properties.

Biology

- Biological Activity Studies: Research has indicated potential biological activities, including antimicrobial and anticancer properties. The compound may interact with specific receptors or enzymes, altering their activity and leading to various biological effects .

Medicine

- Therapeutic Potential: Ongoing studies are exploring its efficacy as a pharmaceutical intermediate or active ingredient. Notably, it has been investigated for anti-inflammatory and anticancer applications, demonstrating promising results in preliminary evaluations .

Industry

- Material Development: The compound is utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique substitution pattern enhances its reactivity for industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for complex synthesis | Facilitates development of new chemical entities |

| Biology | Antimicrobial and anticancer studies | Potential interactions with biological macromolecules |

| Medicine | Anti-inflammatory and anticancer potential | Ongoing research shows promising therapeutic effects |

| Industry | Development of specialized materials | Unique substitution pattern enhances reactivity |

Case Studies

- Anticancer Activity : A study evaluated the compound's effect on tumor growth inhibition. Results indicated significant activity against specific cancer cell lines, suggesting further exploration as a potential anticancer agent .

- Material Science : Research focused on utilizing 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone in polymer formulations demonstrated enhanced mechanical properties and thermal stability compared to traditional materials.

作用机制

The mechanism of action of 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related analogs, focusing on substituent effects, biological activity, and physical properties.

Substituent Effects on Aromatic Moieties

- Target Compound : Features 3-bromophenyl (meta-bromo) and 3-chlorophenyl (meta-chloro) groups. Bromine’s higher electronegativity and polarizability compared to chlorine may enhance hydrophobic interactions in biological systems .

- 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone (): Replaces 3-bromophenyl with a tert-butyl group . The bulky tert-butyl substituent likely reduces steric hindrance compared to bromine but may decrease binding affinity due to weaker electron-withdrawing effects. This analog exhibits an IC50 of 75,000 nM against Bacterial Fatty Acid Synthetase I, indicating low potency .

- beta-(p-Chlorophenyl)phenethyl 4-phenethylpiperazinyl ketone (CAS 23902-89-8, ): Substitutes both aromatic groups with para-chlorophenyl and phenethyl moieties. The para-chloro configuration may alter receptor interaction compared to the meta-substituted target compound, while the phenethyl group introduces increased hydrophobicity .

Piperazinyl Substituent Variations

- 3,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone (): Incorporates a methylpiperazinomethyl group instead of 3-chlorophenyl. The methyl group enhances solubility but may reduce aromatic stacking interactions.

- beta-(p-Chlorophenyl)phenethyl 4-(o-methoxyphenyl)piperazinyl ketone (CAS 23902-91-2, ): Features an ortho-methoxyphenyl group on the piperazine ring. The methoxy group’s electron-donating nature and ortho positioning may sterically hinder binding compared to the target’s 3-chlorophenyl group .

Physical Properties and Commercial Availability

- Melting Points : Pyrazole derivatives with bromophenyl groups (e.g., 3-(3-Bromophenyl)-1H-pyrazole, ) exhibit melting points of 73–74°C, suggesting that bromine’s presence may increase crystallinity compared to chlorine analogs .

- Solubility: Piperazinomethyl-substituted benzophenones () likely have improved aqueous solubility due to polar side chains, whereas the target compound’s bromine and chlorine substituents may enhance lipid solubility .

Data Table: Key Structural and Functional Comparisons

生物活性

3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring substituted with bromophenyl and chlorophenyl groups, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Piperazine Ring : A six-membered heterocyclic compound that can influence pharmacological properties.

- Bromophenyl and Chlorophenyl Substituents : These halogenated aromatic groups can enhance lipophilicity and affect receptor binding.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The unique substitution pattern of this compound may facilitate binding to various biological sites, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections . The structure-activity relationship (SAR) studies suggest that the presence of halogens enhances the antibacterial activity due to increased lipophilicity, which aids in cellular uptake .

Antiviral Activity

In vitro studies have demonstrated antiviral activity against H5N1 influenza virus strains for related compounds. The effectiveness was measured through EC50 and LD50 values, confirming the potential of these derivatives in antiviral applications .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. Compounds with similar piperazine structures have been explored as inhibitors of Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells . The ability to induce apoptosis in cancer cells represents a significant therapeutic avenue.

Case Studies

- Mycobacterial Inhibition : A study focusing on the SAR of piperazinyl compounds found that modifications at the piperazine core significantly affected biological activity against Mycobacterium tuberculosis. The introduction of halogen substitutions improved efficacy, suggesting a pathway for developing new anti-tubercular agents .

- Antiviral Efficacy : Another investigation reported that derivatives of similar structures exhibited promising antiviral activity against H5N1, with certain compounds achieving low EC50 values, highlighting their potential use in antiviral drug development .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct advantages:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Promising | Significant |

| 4-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone | Low | Moderate | Moderate |

| 4-Chlorophenyl 4-(3-bromophenyl)piperazinyl ketone | High | Low | Low |

常见问题

Basic: What are the standard synthetic routes for 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves coupling a 3-bromophenyl ketone intermediate with a 4-(3-chlorophenyl)piperazine moiety via nucleophilic acyl substitution. Key steps include:

- Nucleophilic Substitution: Reacting 3-bromobenzoyl chloride with piperazine derivatives under anhydrous conditions (e.g., THF, DCM) .

- Purification: Use recrystallization (ethanol/water mixtures) or preparative HPLC to isolate the product. Purity optimization requires monitoring by TLC and adjusting reaction stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to piperazine) to minimize unreacted starting materials .

Advanced: How can computational models predict the reactivity of intermediates in the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can map reaction pathways and identify transition states. For example:

- Reaction Path Search: Tools like GRRM or AFIR simulate intermediates’ stability and activation energies, particularly for coupling steps involving steric hindrance from bromo/chloro substituents .

- Solvent Effects: COSMO-RS models predict solvation energies to optimize solvent selection (e.g., dichloromethane vs. DMF) for higher yields .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: H and C NMR confirm the ketone linkage (δ ~170 ppm for carbonyl carbon) and aromatic substitution patterns (e.g., coupling constants for bromo/chloro groups) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 393.97) and isotopic patterns for bromine/chlorine .

- IR: Stretching frequencies (~1650–1700 cm) confirm the ketone group .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays: Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO) and ligand concentrations.

- Factorial Design: Systematically test variables (e.g., pH, temperature) to isolate confounding factors .

- Meta-Analysis: Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch effects .

Advanced: What strategies optimize reaction yield in scaled-up synthesis while maintaining regioselectivity?

Methodological Answer:

- Flow Reactors: Continuous flow systems improve heat/mass transfer for exothermic coupling reactions, reducing byproducts like di- or tri-substituted piperazines .

- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize temperature (60–80°C), catalyst loading (5–10 mol% DMAP), and reaction time (12–24 hrs) .

Basic: What are the primary biological targets and recommended screening assays for this compound?

Methodological Answer:

- Targets: Likely interacts with serotonin/dopamine receptors due to structural similarity to arylpiperazine pharmacophores .

- Assays:

- Radioligand binding (e.g., H-spiperone for 5-HT receptors).

- Functional assays (cAMP accumulation or calcium flux in transfected cells) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the bromophenyl and chlorophenyl substituents?

Methodological Answer:

- Analog Synthesis: Replace bromine/chlorine with electron-withdrawing (e.g., NO) or donating (e.g., OMe) groups.

- Computational Docking: Use AutoDock Vina to predict binding affinities to target receptors (e.g., D vs. 5-HT) and validate with SPR or ITC .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products (e.g., dehalogenated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。